molecular formula C25H18Cl2N4O B11050088 (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11050088
M. Wt: 461.3 g/mol
InChI Key: PYSRQONAWUJEJN-JCMHNJIXSA-N
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Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(2-CHLOROPHENYL)-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(2-CHLOROPHENYL)-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and chlorophenyl compounds. The synthetic route may involve:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Alkylation: The benzimidazole derivative is then alkylated with appropriate alkyl halides to introduce the ethyl group.

    Formation of the Imidazole Ring: This step involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

    Introduction of the Chlorophenyl Groups: This can be done through nucleophilic aromatic substitution reactions, where the chlorophenyl groups are introduced to the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(2-CHLOROPHENYL)-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and imidazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may yield reduced benzimidazole derivatives.

Scientific Research Applications

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(2-CHLOROPHENYL)-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Research: It can be used as a probe to study biological pathways and interactions involving benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(2-CHLOROPHENYL)-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure.

    Chlorophenyl Imidazole: Compounds with chlorophenyl groups attached to imidazole rings.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(2-CHLOROPHENYL)-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE is unique due to its specific combination of benzimidazole, chlorophenyl, and imidazole moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H18Cl2N4O

Molecular Weight

461.3 g/mol

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenyl)-5-[(4-chlorophenyl)methylidene]imidazol-4-one

InChI

InChI=1S/C25H18Cl2N4O/c26-17-11-9-16(10-12-17)15-22-25(32)31(24(30-22)18-5-1-2-6-19(18)27)14-13-23-28-20-7-3-4-8-21(20)29-23/h1-12,15H,13-14H2,(H,28,29)/b22-15-

InChI Key

PYSRQONAWUJEJN-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CCC4=NC5=CC=CC=C5N4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2CCC4=NC5=CC=CC=C5N4)Cl

Origin of Product

United States

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